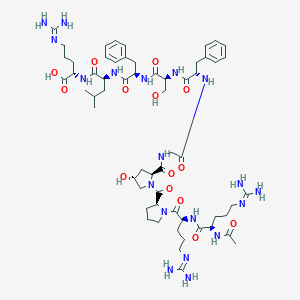
Alanyllactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyllactate is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and physiology. This compound is a derivative of lactate, which is a byproduct of anaerobic metabolism in the body. Alanyllactate is formed when alanine is added to lactate, resulting in the formation of a dipeptide. In
Wissenschaftliche Forschungsanwendungen
Hyperlactatemia Studies
Hyperlactatemia in Infants Exposed to Antiretrovirals
A study by Noguera et al. (2004) focused on infants exposed to antiretrovirals, observing hyperlactatemia and hyperalaninemia, indicating chronic mitochondrial injury. The study highlights the self-limited nature of these conditions in children exposed to nucleoside analogues (Noguera et al., 2004).
Lactate and Alanine in HIV Treatment
Another study by Lonergan et al. (2000) identified hyperlactatemia associated with abdominal symptoms in HIV-infected patients receiving nucleoside analogue combination regimens. This study extends understanding of nucleoside analogue-induced lactic acidosis/hepatic steatosis syndrome (Lonergan et al., 2000).
Enantioseparation Applications
- Chiral Separation in Analytical Chemistry: Stavrou et al. (2015) explored the use of cyclofructans and amino acid ester-based ionic liquid, including D-Alanine tert butyl ester lactate, for the enantioseparation of certain compounds. This study contributes to the field of chiral separation in analytical chemistry (Stavrou, Breitbach, & Kapnissi-Christodoulou, 2015).
Antifungal and Anticancer Applications
Antifungal Activity
Research by Zhang et al. (2022) identified a novel macrolactam, oxalactam A, from Penicillium oxalicum, demonstrating potent anti-Rhizoctonia solani activity. This finding is significant in developing new fungicides (Zhang et al., 2022).
Cancer Research
Chun et al. (2015) demonstrated that alantolactone, a sesquiterpene lactone, exhibits potent anticancer activity in breast cancer cells by suppressing STAT3 activation. This highlights the potential of sesquiterpene lactones in cancer treatment (Chun, Li, Cheng, & Kim, 2015).
Metabolic Biomarkers
- Prostate Cancer Biomarkers: A study by Tessem et al. (2008) evaluated lactate and alanine as metabolic biomarkers of prostate cancer. The significant increase in the concentration of both lactate and alanine in biopsy tissue containing cancer could be exploited in diagnostic imaging studies (Tessem et al., 2008).
Eigenschaften
CAS-Nummer |
136577-07-6 |
|---|---|
Produktname |
Alanyllactate |
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
InChI-Schlüssel |
QLYOONKPELZQGZ-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)N |
SMILES |
CC(C(=O)OC(C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)OC(C)C(=O)O)N |
Andere CAS-Nummern |
136577-07-6 |
Synonyme |
alanyl-lactate alanyllactate D-alanyl-D-lactate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



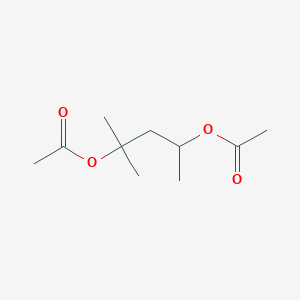
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
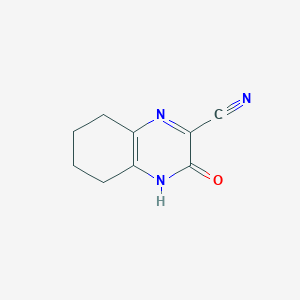
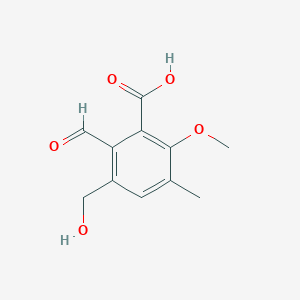
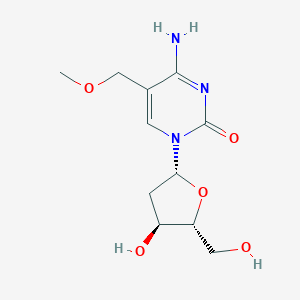
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
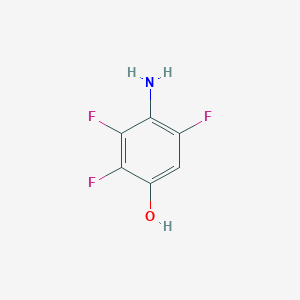
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)



